molecular formula C13H19N3O B15258692 N-[3-(aminomethyl)phenyl]-2-(pyrrolidin-1-yl)acetamide

N-[3-(aminomethyl)phenyl]-2-(pyrrolidin-1-yl)acetamide

Cat. No.: B15258692
M. Wt: 233.31 g/mol
InChI Key: XINWPYWYRAIXDT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(aminomethyl)phenyl]-2-(pyrrolidin-1-yl)acetamide typically involves the reaction of 3-(aminomethyl)aniline with 2-(pyrrolidin-1-yl)acetyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[3-(aminomethyl)phenyl]-2-(pyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding amides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-[3-(aminomethyl)phenyl]-2-(pyrrolidin-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of protein interactions and enzyme mechanisms.

    Medicine: Investigated for potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(aminomethyl)phenyl]-2-(pyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(aminomethyl)phenyl]-2-(pyrrolidin-1-yl)acetamide is unique due to its specific structure, which combines the aminomethylphenyl and pyrrolidinylacetamide moieties. This unique combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

N-[3-(aminomethyl)phenyl]-2-pyrrolidin-1-ylacetamide

InChI

InChI=1S/C13H19N3O/c14-9-11-4-3-5-12(8-11)15-13(17)10-16-6-1-2-7-16/h3-5,8H,1-2,6-7,9-10,14H2,(H,15,17)

InChI Key

XINWPYWYRAIXDT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC(=O)NC2=CC=CC(=C2)CN

Origin of Product

United States

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